
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various experiments and is known to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a wide range of applications in the scientific research field. It has been used in the synthesis of a number of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, inorganic compounds, and in the development of new materials. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory drugs.
Mecanismo De Acción
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is known to act as an intermediate in a number of biochemical and physiological processes. It is known to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, it has been found to have an anti-inflammatory effect and to reduce the activity of certain enzymes involved in the breakdown of proteins and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in a laboratory setting. However, it is important to note that the compound can be degraded by light and air, so it is important to store it in a cool, dark place.
Direcciones Futuras
There are a number of potential future directions for 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane. One potential direction is the development of new drugs and other compounds based on this compound. Additionally, research could be done to further understand the biochemical and physiological effects of this compound, as well as to determine its potential for use in other applications. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers and other materials.
Métodos De Síntesis
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane can be synthesized in several ways, including the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a yield of up to 95%. Other methods for synthesizing this compound include the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide, and the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a Lewis acid such as aluminum chloride.
Propiedades
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKHXSUEKGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
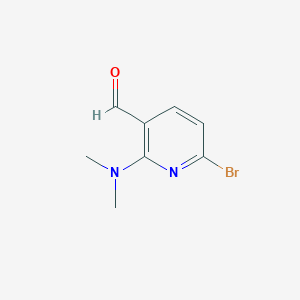
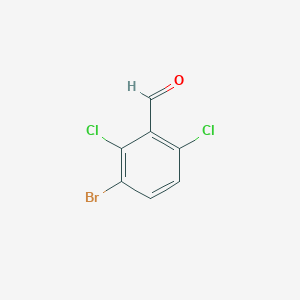
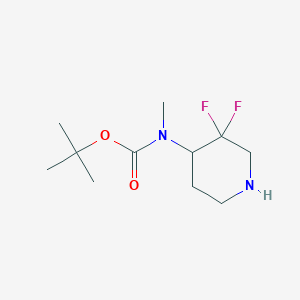
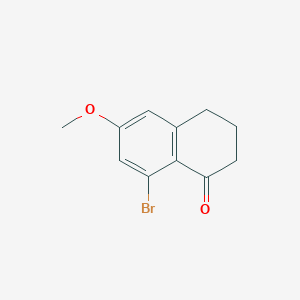
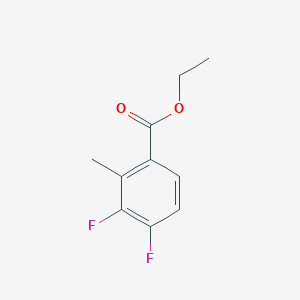
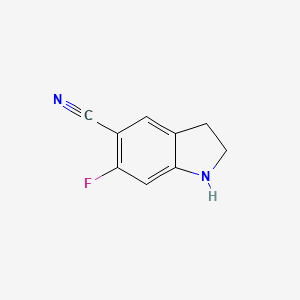
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)


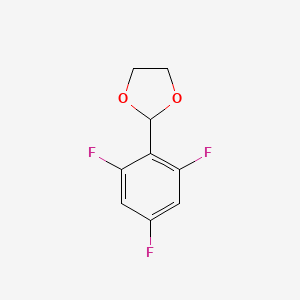

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)